-Chlorobenzaldehyde-2,3,5,6-d4 (also known as deuterated 4-chlorobenzaldehyde) is a specific isotopically labeled molecule used in various scientific research applications. It differs from the standard 4-chlorobenzaldehyde by the presence of four deuterium atoms (atoms of hydrogen where the nucleus contains one neutron and one proton) at specific positions in the molecule, denoted by the "-d4" suffix.
Several scientific research applications utilize 4-Chlorobenzaldehyde-2,3,5,6-d4, including:
Due to the distinct properties of deuterium compared to hydrogen, 4-Chlorobenzaldehyde-2,3,5,6-d4 is employed in Nuclear Magnetic Resonance (NMR) spectroscopy. The specific deuterium labeling simplifies the NMR spectrum by reducing signal overlap, allowing researchers to better understand the structure and dynamics of molecules. Source: Applications of Deuterated Solvents in NMR Spectroscopy_ Deuterated_Solvents_in_NMR_Spectroscopy
The incorporation of deuterium atoms allows scientists to track the movement and transformation of 4-Chlorobenzaldehyde-2,3,5,6-d4 within a system. This technique, known as isotopic tracing, is valuable in studying reaction mechanisms, metabolic pathways, and other processes. Source: Isotopic Tracers in Metabolic Research:
4-Chlorobenzaldehyde-2,3,5,6-d4 can serve as a starting material for the synthesis of other deuterated compounds. These compounds possess altered properties compared to their non-deuterated counterparts and find applications in various fields, including drug discovery and material science. Source: Isotopic Labeling in Medicinal Chemistry:
4-Chlorobenzaldehyde-2,3,5,6-d4 is a deuterated derivative of 4-chlorobenzaldehyde, an organic compound with the molecular formula C₇H₅ClO. The presence of deuterium (D) atoms instead of hydrogen (H) in the positions 2, 3, 5, and 6 of the benzene ring alters its physical and chemical properties, making it useful in various research applications. This compound is typically synthesized from 4-chlorobenzyl alcohol through oxidation processes and can further be oxidized to form 4-chlorobenzoic acid .
The synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4 typically involves the following methods:
The primary applications of 4-Chlorobenzaldehyde-2,3,5,6-d4 include:
Interaction studies involving 4-Chlorobenzaldehyde-2,3,5,6-d4 focus on its reactivity with biological molecules and other chemical species. These studies can reveal insights into how deuterated compounds behave differently from their hydrogen counterparts in biological systems. The unique isotopic composition may affect binding affinities and reaction rates during enzymatic processes .
Several compounds share structural similarities with 4-Chlorobenzaldehyde-2,3,5,6-d4. A comparison highlights their unique features:
Compound Name | Chemical Formula | Notes |
---|---|---|
4-Chlorobenzaldehyde | C₇H₅ClO | Parent compound without deuterium labeling. |
Benzaldehyde | C₇H₆O | No chlorine substituent; serves as a baseline comparison. |
2-Chlorobenzaldehyde | C₇H₅ClO | Chlorine at a different position; affects reactivity. |
3-Chlorobenzaldehyde | C₇H₅ClO | Similar structure but different chlorine positioning. |
Deuterated Benzaldehyde | C₇D₆O | Contains deuterium but lacks chlorine substituent. |
The uniqueness of 4-Chlorobenzaldehyde-2,3,5,6-d4 lies in its combination of chlorine substitution and deuterium labeling, which can significantly alter its chemical behavior and applications in research settings .
Irritant